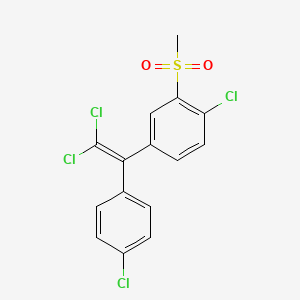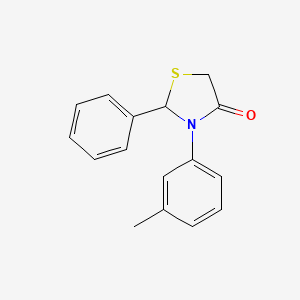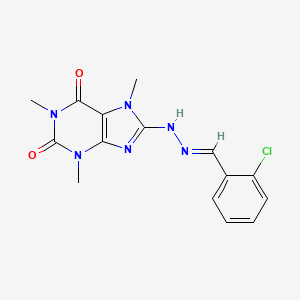
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one, also known as DMPD, is a compound that belongs to the family of flavonoids. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DMPD has been the subject of scientific research due to its potential applications in various fields such as medicine, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one is not fully understood. However, it has been proposed that 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its biological activities through several mechanisms. One of the mechanisms is the scavenging of free radicals and the inhibition of oxidative stress. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Another mechanism is the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been found to modulate several signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, thus protecting cells from damage. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been found to modulate several signaling pathways involved in cell proliferation and apoptosis, thus inhibiting the growth of cancer cells. In addition, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to improve insulin sensitivity and reduce blood glucose levels, thus potentially benefiting individuals with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one may exhibit different biological activities depending on the concentration and the experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one. One direction is to investigate the potential applications of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Another direction is to explore the mechanisms of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one and identify its molecular targets. In addition, further studies are needed to determine the optimal dosage and the safety of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one for human use.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to exhibit several biological activities such as antioxidant, anti-inflammatory, and anticancer properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. In addition, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUXPGYJBPFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6344-21-4 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-2-carboxylic acid, 3-bromo-5-methoxy-, methyl ester](/img/structure/B1659010.png)



![N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]hexanediamide](/img/structure/B1659019.png)

![{2-[(E)-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B1659023.png)


![3-Hydroxy-4-[(4-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B1659028.png)
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester](/img/structure/B1659029.png)
![Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-](/img/structure/B1659030.png)

